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Compound of Interest

Compound Name:
Dimethyl 2-(2-

methoxyphenoxy)malonate

Cat. No.: B022909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for Dimethyl 2-(2-methoxyphenoxy)malonate is C₁₂H₁₄O₆, with a

molecular weight of 254.24 g/mol .[1] The following tables summarize the key spectroscopic

data obtained for this compound.

¹H NMR Data
Solvent: CDCl₃ Frequency: Not specified in the available data.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.12-7.00 m 2H Aromatic protons

6.98-6.90 m 1H Aromatic proton

6.90-6.82 m 1H Aromatic proton

5.27 s 1H O-CH-(COOCH₃)₂

3.85 s 3H Ar-OCH₃

3.84 s 6H 2 x -COOCH₃

Table 1: ¹H NMR spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate.[1]

¹³C NMR Data
Solvent: CDCl₃ Frequency: Not specified in the available data.

Chemical Shift (δ) ppm Assignment

166.2 2 x C=O (ester)

150.4 Aromatic C-O

146.0 Aromatic C-O

124.4 Aromatic CH

120.8 Aromatic CH

119.0 Aromatic CH

112.5 Aromatic CH

78.4 O-CH-(COOCH₃)₂

55.8 Ar-OCH₃

53.0 2 x -COOCH₃
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Table 2: ¹³C NMR spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate.[1]

Mass Spectrometry Data
Technique: High-Resolution Mass Spectrometry (HRMS)

Parameter Value

Ionization Mode Electrospray Ionization (ESI+)

Formula C₁₂H₁₄O₆

Calculated m/z (M+H)⁺ 255.0869

Measured m/z (M+H)⁺ 255.0870

Table 3: High-Resolution Mass Spectrometry data for Dimethyl 2-(2-
methoxyphenoxy)malonate.[1]

Infrared (IR) Spectroscopy
A specific experimental IR spectrum for Dimethyl 2-(2-methoxyphenoxy)malonate is not

readily available in the searched literature. However, based on the functional groups present in

the molecule, the following characteristic absorption bands are expected:

Wavenumber Range (cm⁻¹) Functional Group Vibration

~3000-2850 C-H Alkyl and Aryl C-H stretch

~1750-1730 C=O Ester carbonyl stretch

~1600, ~1480 C=C Aromatic ring stretch

~1250-1000 C-O Ether and Ester C-O stretch

Table 4: Predicted characteristic Infrared absorption bands for Dimethyl 2-(2-
methoxyphenoxy)malonate.

Experimental Protocols
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The following protocols are based on the synthesis and characterization of Dimethyl 2-(2-
methoxyphenoxy)malonate as described in the literature.[1]

Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal in

methanol. This solution is then added dropwise to a stirred mixture of guaiacol and dimethyl

2-chloromalonate.

Reaction Conditions: The reaction mixture is stirred at 45°C for 1 hour.

Work-up: Upon completion, the volatile components are removed by rotary evaporation. The

resulting residue is dissolved in toluene and washed sequentially with deionized water and a

1% aqueous sodium bicarbonate solution.

Purification: The organic phase is dried over anhydrous sodium sulfate and concentrated

under reduced pressure to yield Dimethyl 2-(2-methoxyphenoxy)malonate as a viscous

oil.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using

deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray

ionization (ESI) source in positive ion mode.

Infrared Spectroscopy: While not explicitly detailed for the final product, IR spectra of related

compounds are typically recorded using a Fourier-transform infrared (FTIR) spectrometer,

either as a neat film on KBr plates or as a solution in a suitable solvent like chloroform.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Dimethyl 2-(2-methoxyphenoxy)malonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022909?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

